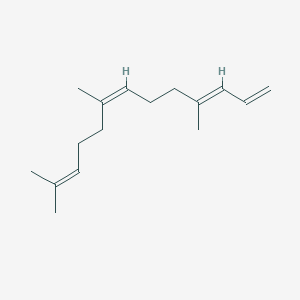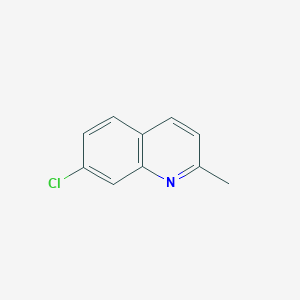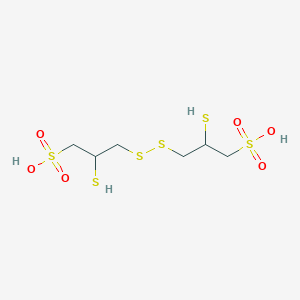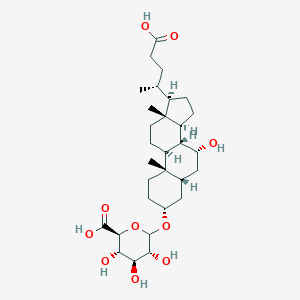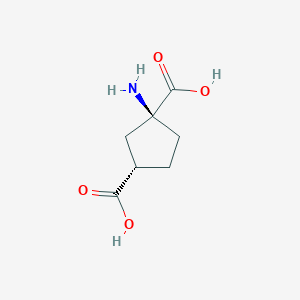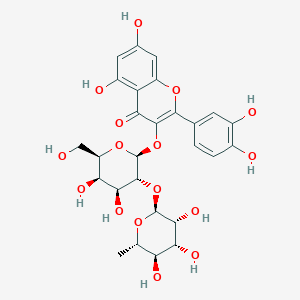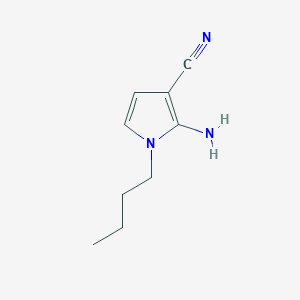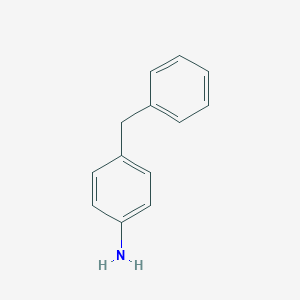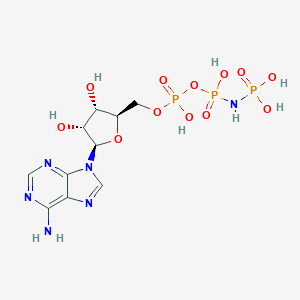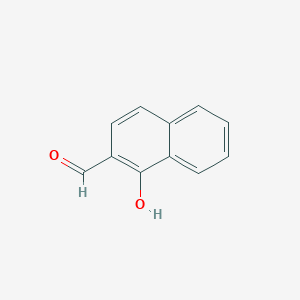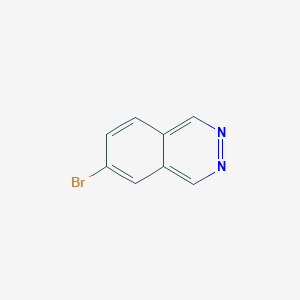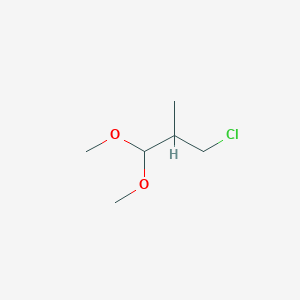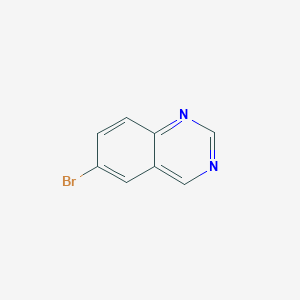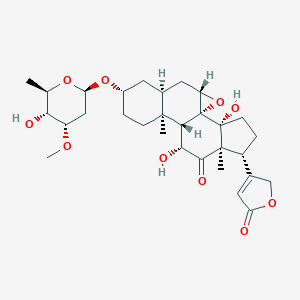
7,8-Epoxysinogenin 3-methylglycosides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Epoxysinogenin 3-methylglycosides, also known as ESM, is a natural compound found in plants of the Asclepiadaceae family. This compound has been found to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, ESM has been the subject of scientific research in recent years.
Mécanisme D'action
7,8-Epoxysinogenin 3-methylglycosides exerts its biological activities through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 7,8-Epoxysinogenin 3-methylglycosides has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
7,8-Epoxysinogenin 3-methylglycosides has been found to possess various biochemical and physiological effects. Studies have shown that 7,8-Epoxysinogenin 3-methylglycosides can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 7,8-Epoxysinogenin 3-methylglycosides has also been found to possess anti-viral properties, which can be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-Epoxysinogenin 3-methylglycosides has several advantages as a research compound. It is a natural compound, which makes it more biologically relevant than synthetic compounds. 7,8-Epoxysinogenin 3-methylglycosides is also relatively easy to extract and purify, which makes it more accessible for research purposes. However, 7,8-Epoxysinogenin 3-methylglycosides has some limitations as a research compound. It is not very stable, which can make it difficult to store and handle. 7,8-Epoxysinogenin 3-methylglycosides is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 7,8-Epoxysinogenin 3-methylglycosides. One area of research could be the development of 7,8-Epoxysinogenin 3-methylglycosides-based drugs for the treatment of inflammatory conditions and cancer. Another area of research could be the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of 7,8-Epoxysinogenin 3-methylglycosides. Additionally, more research is needed to explore the potential of 7,8-Epoxysinogenin 3-methylglycosides as a treatment for viral infections.
Méthodes De Synthèse
7,8-Epoxysinogenin 3-methylglycosides can be extracted from the roots of plants belonging to the Asclepiadaceae family. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extracted compound can then be purified using various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
7,8-Epoxysinogenin 3-methylglycosides has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 7,8-Epoxysinogenin 3-methylglycosides has anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions such as arthritis and asthma. 7,8-Epoxysinogenin 3-methylglycosides has also been found to possess anti-tumor properties, which can be useful in the treatment of cancer.
Propriétés
Numéro CAS |
118004-72-1 |
|---|---|
Nom du produit |
7,8-Epoxysinogenin 3-methylglycosides |
Formule moléculaire |
C30H42O10 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
InChI |
InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1 |
Clé InChI |
HGZQTHMHTBGLMG-HEVFXZARSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Synonymes |
7,8-epoxysinogenin 3-methylglycosides 7,8-ESMG 7,8beta-epoxysinogenin 3alpha-(D-methylglycoside) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



